molecular formula C12H16N2O2S B11953362 Ethyl 4-(ethylthiocarbamoylamino)benzoate CAS No. 19340-42-2

Ethyl 4-(ethylthiocarbamoylamino)benzoate

Cat. No.: B11953362
CAS No.: 19340-42-2
M. Wt: 252.33 g/mol
InChI Key: WIGNKAZCTOXTLY-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylthiocarbamoylamino)benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylthiocarbamoylamino group attached to a benzoate moiety. Its molecular formula is C12H16N2O2S, and it is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(ethylthiocarbamoylamino)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous-flow synthesis techniques to enhance yield and efficiency. These methods are characterized by their high total yields, mild reaction conditions, and simple operations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(ethylthiocarbamoylamino)benzoate can undergo various chemical reactions, including:

    Reduction: Reduction reactions can convert the thiocarbamoyl group into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(ethylthiocarbamoylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

Ethyl 4-(ethylthiocarbamoylamino)benzoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ethylthiocarbamoylamino group, which imparts distinct chemical and biological properties compared to other benzoate derivatives .

Comparison with Similar Compounds

This comprehensive overview highlights the significance of ethyl 4-(ethylthiocarbamoylamino)benzoate in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable compound for further research and development.

Properties

CAS No.

19340-42-2

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

ethyl 4-(ethylcarbamothioylamino)benzoate

InChI

InChI=1S/C12H16N2O2S/c1-3-13-12(17)14-10-7-5-9(6-8-10)11(15)16-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,17)

InChI Key

WIGNKAZCTOXTLY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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